molecular formula C6H8Br2O2 B012291 2,3-Dibromopropyl acrylate CAS No. 19660-16-3

2,3-Dibromopropyl acrylate

Cat. No.: B012291
CAS No.: 19660-16-3
M. Wt: 271.93 g/mol
InChI Key: MUKJDVAYJDKPAG-UHFFFAOYSA-N
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Description

2,3-Dibromopropyl acrylate is an organic compound with the molecular formula C6H8Br2O2. It is a halogenated acrylate ester, characterized by the presence of two bromine atoms on the propyl group attached to the acrylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromopropyl acrylate can be synthesized through the esterification of acrylic acid with 2,3-dibromopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromopropyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Polymers: Formed through polymerization reactions.

    Substituted Derivatives: Resulting from nucleophilic substitution.

    Acrylic Acid and 2,3-Dibromopropanol: Products of hydrolysis

Scientific Research Applications

2,3-Dibromopropyl acrylate has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromoethyl acrylate
  • 3-Bromopropyl acrylate
  • 2,3-Dibromopropyl methacrylate

Comparison: 2,3-Dibromopropyl acrylate is unique due to the presence of two bromine atoms, which enhances its reactivity compared to similar compounds with only one bromine atom. This increased reactivity makes it particularly useful in applications requiring high reactivity, such as in the synthesis of complex polymers and advanced materials .

Properties

IUPAC Name

2,3-dibromopropyl prop-2-enoate
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InChI

InChI=1S/C6H8Br2O2/c1-2-6(9)10-4-5(8)3-7/h2,5H,1,3-4H2
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InChI Key

MUKJDVAYJDKPAG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(CBr)Br
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Molecular Formula

C6H8Br2O2
Record name 2,3-DIBROMOPROPYL ACRYLATE
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Related CAS

40715-86-4
Record name 2-Propenoic acid, 2,3-dibromopropyl ester, homopolymer
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DSSTOX Substance ID

DTXSID7024950
Record name 2,3-Dibromopropyl acrylate
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Molecular Weight

271.93 g/mol
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Physical Description

2,3-dibromopropyl acrylate is a clear light brown liquid. (NTP, 1992)
Record name 2,3-DIBROMOPROPYL ACRYLATE
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CAS No.

19660-16-3
Record name 2,3-DIBROMOPROPYL ACRYLATE
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Record name 2,3-Dibromopropyl acrylate
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Record name 2,3-Dibromopropyl acrylate
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Record name 2-Propenoic acid, 2,3-dibromopropyl ester
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Record name 2,3-Dibromopropyl acrylate
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Record name 2,3-dibromopropyl acrylate
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Record name 2,3-DIBROMOPROPYL ACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical applications of 2,3-Dibromopropyl acrylate?

A1: this compound is primarily used as a comonomer in the production of various polymers. Its primary function is to impart flame-retardant properties to the resulting copolymers. [, , ]

Q2: How does the presence of this compound affect the thermal stability of polymers?

A2: Research suggests that incorporating this compound into polymers can lead to varied effects on thermal stability. While copolymers with acrylonitrile show enhanced flame retardancy, they may exhibit lower thermal stability compared to copolymers with styrene or those incorporating 2,4,6-tribromophenyl acrylate. [, ] Further research has explored the thermal degradation behavior of this compound homopolymers and copolymers with methyl acrylate and methyl methacrylate. [, , ]

Q3: How does the reactivity of this compound compare to other monomers like styrene and acrylonitrile during copolymerization?

A3: Studies indicate that the reactivity ratios of this compound during copolymerization can vary depending on the reaction medium and the comonomer. For instance, in copolymerization with styrene, this compound exhibits a higher reaction rate than styrene but lower than 2,4,6-tribromophenyl acrylate and pentabromophenyl acrylate. [] Similarly, in reactions with acrylonitrile, the reaction rate of this compound falls between that of acrylonitrile and 2,4,6-tribromophenyl acrylate. []

Q4: Can the composition of copolymers incorporating this compound be predicted?

A4: Yes, the composition of terpolymers formed using acrylonitrile, styrene, and this compound can be predicted using the Alfrey-Goldfinger equation. [] This allows for a controlled and predictable incorporation of this compound into the polymer structure.

Q5: Are there specific models used to understand and predict the behavior of this compound in polymerization reactions?

A5: Researchers have utilized triangular coordinate graphs, as proposed by Slocombe, to visually represent the relationship between monomer feed and the final terpolymer compositions. [] This graphical approach aids in understanding the influence of varying monomer ratios on the resulting copolymer properties.

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